

# cross-screening of 6-(Methylamino)nicotinonitrile derivatives against a kinase panel

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## Compound of Interest

Compound Name: 6-(Methylamino)nicotinonitrile

Cat. No.: B1318945

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## Comparative Guide to the Kinase Inhibitory Profile of Nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro inhibitory activity of a series of nicotinonitrile derivatives against a panel of kinases. While broad cross-screening data for **6-(methylamino)nicotinonitrile** derivatives against a comprehensive kinase panel is not extensively available in the public domain, this document summarizes the existing experimental data for structurally related nicotinonitrile compounds, primarily focusing on their activity against the Pim kinase family. This information is valuable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective kinase inhibitors.

## Data Presentation: Kinase Inhibition Profile of Nicotinonitrile Derivatives

The following table summarizes the 50% inhibitory concentrations (IC50) of various nicotinonitrile derivatives against the Pim-1, Pim-2, and Pim-3 kinases. Lower IC50 values indicate higher potency.

Compound ID	Modification on Nicotinonitrile Scaffold	Pim-1 IC <sub>50</sub> (μM)	Pim-2 IC <sub>50</sub> (μM)	Pim-3 IC <sub>50</sub> (μM)	Reference
8c	2-(4-chlorophenyl)hydrazone	1.12	1.56	1.89	[1]
8e	2-(4-fluorophenyl)hydrazone	≤ 0.28	≤ 0.28	≤ 0.28	[1]
9a	2-((2-oxoindolin-3-ylidene)hydrazone)	2.15	3.47	4.11	[1]
9e	2-((5-fluoro-2-oxoindolin-3-ylidene)hydrazone)	0.98	1.24	1.52	[1]
12	2-((2-(dimethylamino)naphthalen-1-yl)diazenyl)	1.76	2.13	2.54	[1]
Staurosporin e	(Reference pan-kinase inhibitor)	0.31	0.31	0.31	[1]
Compound 12	5-((5-azepan-1-yl)pentyl)oxy-2,4-diamino-6-phenylnicotinonitrile	14.3 nM (0.0143 μM)	Not Reported	Not Reported	[2]

Note: The core scaffold for compounds 8c, 8e, 9a, 9e, and 12 from Aboukhatwa et al. (2022) is a 2-substituted-6-amino-4-phenylnicotinonitrile derivative. Compound 12 from Darweesh et al. (2023) has a different substitution pattern.

## Experimental Protocols

A detailed methodology for the key experiments is crucial for the reproducibility and interpretation of the results. Below is a representative protocol for an *in vitro* kinase inhibition assay.

### In Vitro Kinase Inhibition Assay (Pim Kinase)

This protocol is based on a luminescent kinase assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

#### Materials:

- Recombinant human Pim-1, Pim-2, or Pim-3 kinase
- Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 µM DTT)
- Peptide substrate (e.g., a derivative of the BAD protein)
- ATP (Adenosine triphosphate)
- Test compounds (nicotinonitrile derivatives) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar)
- White opaque 384-well assay plates
- Plate reader capable of measuring luminescence

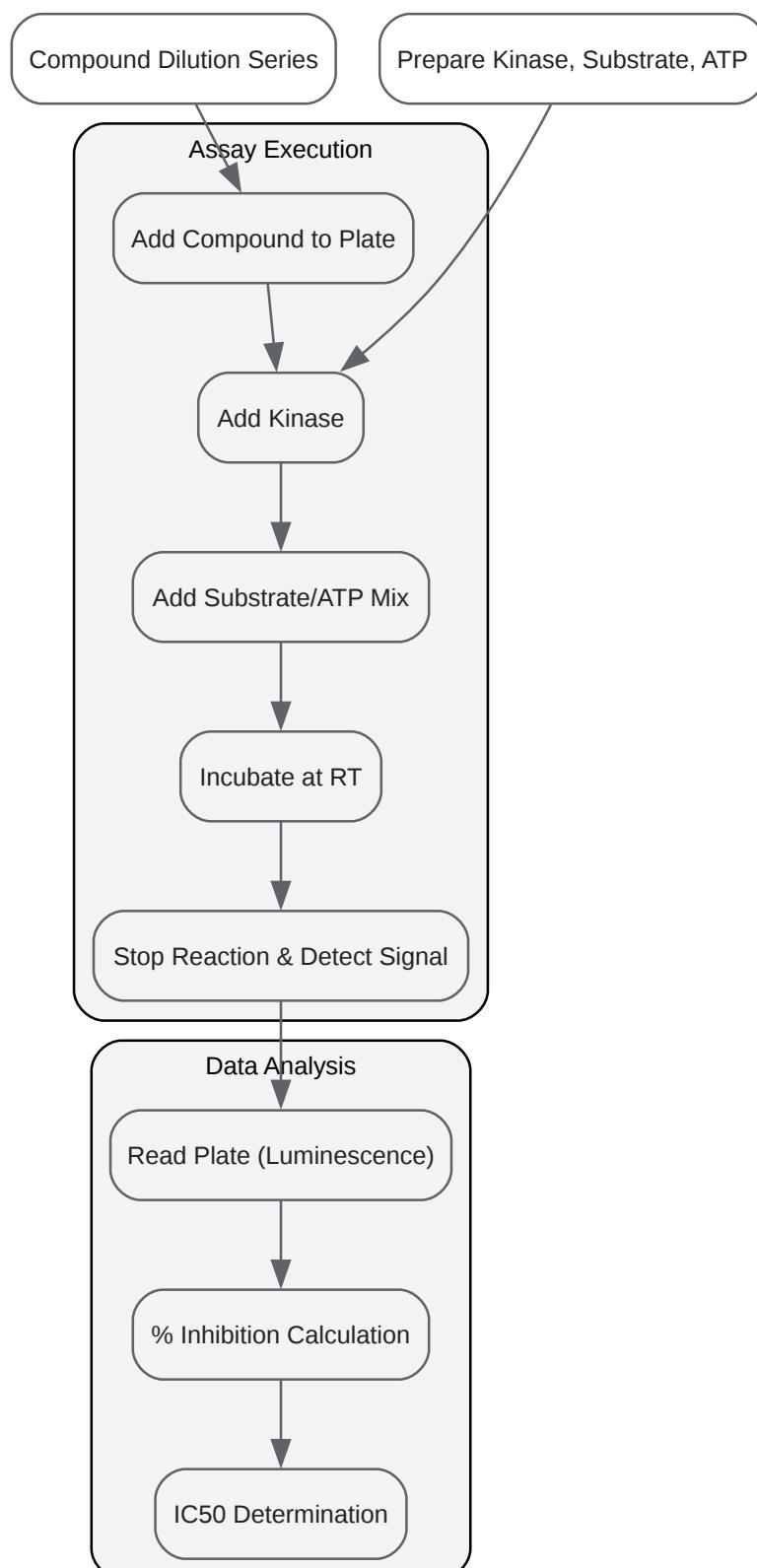
#### Procedure:

- Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are further diluted in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

- Reaction Setup:
  - Add 1  $\mu$ L of the diluted test compound or DMSO (for control) to the wells of the 384-well plate.
  - Add 2  $\mu$ L of the respective Pim kinase solution to each well.
  - Initiate the kinase reaction by adding 2  $\mu$ L of a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the  $K_m$  value for the specific Pim kinase isoform.
- Incubation: The assay plate is incubated at room temperature for a specified period, typically 60 minutes, to allow the kinase reaction to proceed.
- ADP Detection:
  - Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
  - Add 10  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal via a luciferase reaction. The plate is then incubated for another 30 minutes at room temperature.
- Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC50 values are then determined by fitting the data to a dose-response curve.

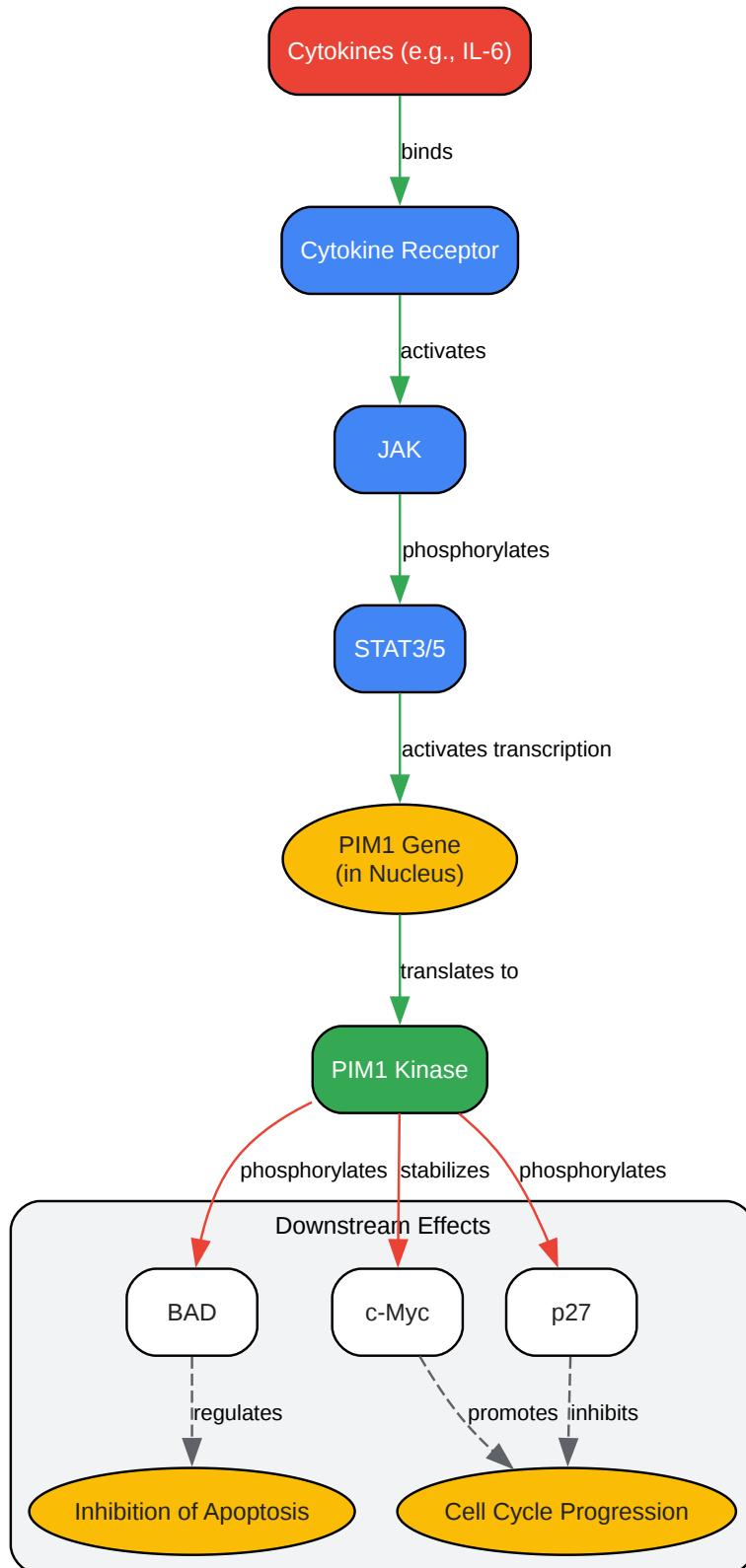
## Mandatory Visualizations

Experimental Workflow for Kinase Inhibitor Profiling

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Caption: General workflow for an in vitro kinase inhibition assay.

## Pim-1 Kinase Signaling Pathway

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Caption: Simplified Pim-1 kinase signaling pathway.

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